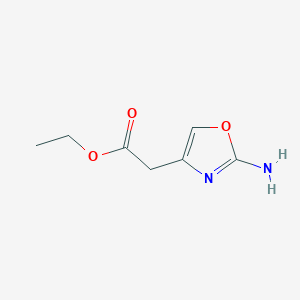

Ethyl 2-(2-aminooxazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-oxazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULHZUSSAHUHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263571 | |

| Record name | 4-Oxazoleacetic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374264-45-5 | |

| Record name | 4-Oxazoleacetic acid, 2-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374264-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazoleacetic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-amino-1,3-oxazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for Ethyl 2 2 Aminooxazol 4 Yl Acetate

Direct Synthesis Approaches to the Oxazole (B20620) Core

Direct synthesis methods focus on constructing the 2-aminooxazol-4-ylacetate framework in a single, often multicomponent, reaction sequence. These strategies are valued for their efficiency and atom economy.

Condensation Reactions Involving α-Haloacetophenones and Urea (B33335) Derivatives

A classical and effective method for the synthesis of the 2-aminooxazole core is a variation of the Hantzsch oxazole synthesis, which involves the condensation of an α-haloketone with an amide or, in this case, urea. To obtain the target molecule, the starting ketone must already contain the acetate (B1210297) functional group. The key reactant is an ethyl 4-halo-3-oxobutanoate, such as ethyl 4-chloro-3-oxobutanoate.

The reaction proceeds via the condensation of this α-halo-β-ketoester with urea. The nucleophilic nitrogen of urea attacks the carbonyl carbon of the ketoester, and a subsequent intramolecular cyclization occurs as the other nitrogen displaces the halide from the α-carbon. This process directly yields the desired ethyl 2-(2-aminooxazol-4-yl)acetate scaffold. Research has shown that these reactions can be significantly enhanced through modern techniques. For instance, microwave-induced reactions of phenacyl bromides (a type of α-haloketone) with urea derivatives on a solid inorganic support like alumina (B75360) have been reported to be a clean, efficient, and economical technology for producing 2-aminooxazoles. nih.gov

Table 1: Hantzsch-type Synthesis of 2-Aminooxazoles

| Reactant 1 | Reactant 2 | Key Conditions | Product | Ref. |

|---|---|---|---|---|

| α-Halo-β-ketoester | Urea | Microwave irradiation, Alumina support | 4-substituted-2-aminooxazole | nih.gov |

Cyclization Reactions for Oxazole Ring Formation

Beyond the traditional Hantzsch synthesis, several other cyclization methods have been developed for forming oxazole rings, which could be adapted for the synthesis of this compound.

One practical approach involves starting from α-amino acids. researchgate.netnih.gov In a potential adaptation, one could begin with aspartic acid diethyl ester, convert the α-amino group to an amide, and then perform a cyclodehydration to form the oxazole ring. For instance, the use of triphenylphosphine (B44618) and hexachloroethane (B51795) has proven effective for the cyclodehydration of intermediate α-acylamino aldehydes to form oxazoles. researchgate.net

Palladium-catalyzed methods offer another modern alternative. A highly efficient process involves the reaction of simple amides and ketones through sequential C-N and C-O bond formations in a single step. organic-chemistry.org This palladium-catalyzed sp² C-H activation pathway could theoretically construct the target oxazole from simpler precursors. Similarly, a palladium-catalyzed and copper-mediated cascade oxidative cyclization has been developed for synthesizing trisubstituted oxazoles, demonstrating the power of transition metals in forging these heterocyclic cores. rsc.org

Functionalization of Pre-formed Oxazole Rings Leading to this compound

This alternative strategy involves synthesizing a basic 2-aminooxazole ring first and then introducing the ethyl acetate group at the C4 position. This approach often relies on powerful cross-coupling reactions catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. To apply this to the synthesis of this compound, a 4-halo-2-aminooxazole is required as a starting material. The C4 position of oxazoles can be challenging to halogenate directly, but specific methods for iodination at C4 have been developed. ignited.in

Once the 4-halo-2-aminooxazole is obtained, it can be coupled with a suitable boron-containing reagent. One potential partner is a boronic ester derivative of ethyl acetate. The reaction is catalyzed by a palladium complex in the presence of a base. This regioselective Suzuki-Miyaura cross-coupling has been successfully used on 2,4-dihalooxazoles, demonstrating that the C4 position is reactive under these conditions. ignited.inresearchgate.net The development of oxazol-4-ylboronates has also provided useful reagents for coupling with various aryl halides, indicating the feasibility of this bond formation. researchgate.net

Table 2: Suzuki-Miyaura Coupling for C4-Functionalization of Oxazoles

| Oxazole Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| 2,4-Dihalooxazole | Oxazol-4-ylboronate | Pd(0) catalyst, Base | C2-C4' linked bisoxazole | ignited.inresearchgate.net |

The Buchwald-Hartwig amination is a premier palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgyoutube.com While the target molecule features a primary amino group (-NH2), this reaction is highly relevant for both the synthesis of the 2-aminooxazole precursor and its further derivatization.

One application is the synthesis of the 2-aminooxazole core itself. This can be achieved by coupling a 2-halooxazole with an ammonia (B1221849) equivalent. More commonly, the Buchwald-Hartwig reaction is used to functionalize the amino group. For example, coupling 2-aminooxazole with various aryl halides or pseudohalides (like triflates) produces N-aryl-2-aminooxazoles. catalysis.blogorganic-chemistry.org This transformation is exceptionally broad in scope, allowing for the synthesis of a vast library of derivatives from the primary amine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as bulky biaryl phosphines), and a base. youtube.comcatalysis.blog While this specific reaction modifies the final compound, its principles are central to the synthesis and chemistry of amino-substituted heterocycles.

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Function | Ref. |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-N bond formation | catalysis.blog |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes catalyst, enhances reactivity | wikipedia.orgyoutube.com |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine | catalysis.blog |

Deaminative Halogenation and Subsequent Derivatization

A significant advancement in the functionalization of aminoheterocycles, including structures related to the 2-aminooxazole core, is the development of deaminative halogenation protocols. nih.gov This method provides a powerful alternative to traditional techniques like the Sandmeyer reaction, which can be challenging for five-membered N-heterocycles and often requires harsh conditions. nih.gov

The process facilitates the conversion of a C(sp²)–NH₂ group into a C(sp²)–Cl or C(sp²)–Br bond. nih.gov A common protocol involves using a pyrylium (B1242799) tetrafluoroborate (B81430) salt as an activator in the presence of a halide source, such as magnesium chloride (MgCl₂) or lithium bromide (LiBr). nih.gov The reaction is typically carried out in a solvent like acetonitrile (B52724) (CH₃CN) and heated for several hours. nih.gov For instance, a general procedure involves stirring the aminoheterocycle starting material with 1.5 equivalents of pyrylium tetrafluoroborate and 2.0 equivalents of MgCl₂ in acetonitrile at 120 °C for 16 hours. nih.gov

This transformation is valuable because the resulting aryl chlorides and bromides are versatile intermediates for further derivatization. nih.gov They can readily participate in a wide range of cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), allowing for the introduction of diverse functional groups at the 2-position of the oxazole ring. nih.gov This two-step sequence of deaminative halogenation followed by derivatization significantly broadens the chemical space accessible from readily available aminoheterocycles. nih.gov

Esterification and Acetylation Processes at the Side Chain

The ethyl acetate side chain of the target molecule is a key functional group that can be introduced or modified through standard organic transformations.

Esterification: The most direct method for introducing the ethyl ester is through the esterification of the parent carboxylic acid, (2-aminooxazol-4-yl)acetic acid. This reaction is typically performed by reacting the acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. google.com The reaction is often heated under reflux to drive the equilibrium towards the formation of the ester. An alternative approach involves the alkylation of a suitable precursor with an ethyl haloacetate. For example, a related synthesis of ethyl 2-(4-aminophenoxy)acetate is achieved by reacting p-nitrophenol with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com A similar strategy could be envisioned for the oxazole scaffold.

Acetylation: Acetylation is a common derivatization reaction for amino groups. The primary amine at the 2-position of the oxazole ring can be readily acetylated using standard reagents like acetic anhydride (B1165640) or acetyl chloride. This reaction would yield Ethyl 2-(2-acetamidooxazol-4-yl)acetate, modifying the electronic properties and hydrogen-bonding capabilities of the amino group. This type of transformation is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. brieflands.comomicsonline.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives structurally similar to this compound. brieflands.comnih.govnih.gov

For example, the synthesis of related ethyl 2-(oxazolin-2-yl)alkanoates has been efficiently achieved under microwave heating without the need for catalysts or activators. nih.gov In one study, heating a mixture of a diazo ester and an aziridine (B145994) at 130 °C for just 20 minutes under microwave irradiation afforded the desired oxazoline (B21484) product in good yield. nih.gov Similarly, the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates was accomplished by irradiating the reactants with microwaves at 80 °C for 15 minutes. brieflands.com These examples underscore the significant rate enhancement provided by microwave energy, reducing reaction times from many hours to mere minutes. omicsonline.org The efficiency of microwave-assisted synthesis makes it a highly attractive method for the rapid generation of compound libraries for screening purposes and for optimizing synthetic routes. brieflands.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is a critical step in developing any synthetic protocol to ensure maximum efficiency, yield, and purity. Key variables that are often manipulated include temperature, reaction time, solvent, and the molar ratio of reactants. nih.govdergipark.org.tr

The impact of these variables is clearly demonstrated in the microwave-assisted synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, a reaction analogous to potential oxazole syntheses. nih.gov Researchers systematically varied the reaction temperature and time to find the optimal conditions. As shown in the table below, increasing the temperature from 110 °C to 130 °C significantly improved the product yield, while further increasing it to 140 °C offered only a marginal benefit. nih.gov Shortening the reaction time from 20 minutes to 10 minutes led to a drop in yield, indicating that 20 minutes was optimal. nih.gov

Table 1: Optimization of Microwave-Assisted Oxazoline Synthesis

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 110 | 30 | 41 |

| 2 | 120 | 30 | 64 |

| 3 | 130 | 30 | 68 |

| 4 | 140 | 30 | 70 |

| 5 | 130 | 20 | 71 |

| 6 | 130 | 10 | 66 |

| Data derived from a model reaction between ethyl 2-diazo-3-oxobutanoate and 2-phenylaziridine. nih.gov |

Beyond temperature and time, screening different solvents and adjusting the ratio of reactants are common optimization strategies. nih.gov For more complex systems, statistical approaches like the Response Surface Method (RSM) can be employed to systematically investigate the effects of multiple variables simultaneously, such as temperature, catalyst amount, and reactant molar ratios, to identify the conditions that lead to the highest conversion rates. dergipark.org.tr In one study on ethyl acetate synthesis, this method was used to achieve a conversion of over 89%. dergipark.org.tr Such systematic optimization is crucial for transitioning a synthetic procedure from laboratory scale to industrial production. google.com

Chemical Reactivity and Transformational Chemistry of Ethyl 2 2 Aminooxazol 4 Yl Acetate

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring System

The 2-aminooxazole ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The directing effect of the C2-amino group strongly activates the C5-position for substitution. The reactivity is analogous to that of the well-studied 2-aminothiazole (B372263) nucleus, which readily undergoes electrophilic substitution at the 5-position. wikipedia.orgzenodo.org

Halogenation: Bromination is a common electrophilic substitution reaction for activated heterocyclic systems. In a reaction analogous to the bromination of 2-aminothiazoles, Ethyl 2-(2-aminooxazol-4-yl)acetate is expected to react with brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid, to yield the corresponding 5-bromo derivative. zenodo.orgacs.org Enzymatic bromination using a brominase with a bromide salt also presents a greener alternative for halogenating the 5-position of 2-aminothiazoles, a method potentially applicable to their oxazole counterparts. nih.gov

Nitration: Nitration introduces a nitro group, a valuable functional handle for further transformations. The nitration of 2-aminothiazoles typically occurs at the C5-position when treated with a mixture of nitric and sulfuric acid at low temperatures. acs.orgcdnsciencepub.com Similar conditions are expected to nitrate (B79036) this compound at its C5-position. Careful control of the reaction conditions is crucial to prevent N-nitration of the amino group or oxidative degradation of the substrate. google.comgoogle.com

Acylation and Sulfonylation: While Friedel-Crafts acylation directly on the oxazole ring is less common for such activated systems due to potential N-acylation, Vilsmeier-Haack type reactions could potentially introduce a formyl group at the C5-position. Direct C-sulfonylation is also challenging, though modern methods involving N-oxides might provide a route. elsevierpure.com Generally, acylation and sulfonylation reactions preferentially occur on the more nucleophilic exocyclic amino group. acs.orgnih.gov

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br₂/CH₃COOH | Ethyl 2-(2-amino-5-bromooxazol-4-yl)acetate |

Nucleophilic Reactions at the Amino and Ester Functionalities

The primary amino group and the ethyl ester moiety are key sites for nucleophilic attack and substitution, allowing for extensive derivatization.

Reactions of the Amino Group: The exocyclic amino group at the C2-position is a strong nucleophile and readily undergoes acylation, sulfonylation, and reactions with isocyanates. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of the corresponding N-acyl derivatives. nih.govnih.gov

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords N-sulfonylated products, which are analogues of potent biologically active sulfonamides. nih.gov

Urea (B33335) Formation: Reaction with isocyanates provides a straightforward route to N-(oxazol-2-yl)urea derivatives. acs.org

Reactions of the Ester Group: The ethyl ester can be transformed through hydrolysis or aminolysis.

Hydrolysis: Basic or acidic hydrolysis cleaves the ester to furnish the corresponding carboxylic acid, 2-(2-aminooxazol-4-yl)acetic acid. This transformation is a standard procedure in organic synthesis.

Amidation: The ester can react with amines, particularly at elevated temperatures or with catalysis, to form the corresponding amides. This reaction allows for the introduction of diverse substituents.

Table 2: Nucleophilic Reactions at Functional Groups

| Functional Group | Reaction | Reagent(s) | Product Type |

|---|---|---|---|

| Amino Group | Acylation | R-COCl, Base | N-Acylaminooxazole |

| Amino Group | Sulfonylation | R-SO₂Cl, Base | N-Sulfonylaminooxazole |

| Amino Group | Urea Formation | R-NCO | N-(Oxazol-2-yl)urea |

| Ester Group | Hydrolysis | NaOH(aq) or H₃O⁺ | Carboxylic Acid |

Reactions Involving the Ethyl Acetate (B1210297) Side Chain

The methylene (B1212753) group (–CH₂–) of the ethyl acetate side chain is positioned between two electron-withdrawing groups (the oxazole ring and the ester carbonyl), classifying it as an "active methylene" group. This structural feature renders the α-protons acidic, allowing for deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. scribd.com

Alkylation: The enolate can be alkylated by reacting with alkyl halides in a classic SN2 reaction, introducing an alkyl group at the α-position of the acetate side chain.

Condensation Reactions: The enolate can participate in condensation reactions with carbonyl compounds. For instance, a Claisen-type condensation with another ester molecule or an aldol-type condensation with aldehydes or ketones can be used to elongate the carbon chain and introduce further functionality. nih.govresearchgate.net

Table 3: Reactivity of the Active Methylene Group

| Reaction | Base | Electrophile | Product Type |

|---|---|---|---|

| Alkylation | NaOEt, KOtBu | R-X (Alkyl Halide) | α-Alkylated Acetate |

| Aldol Condensation | NaOEt | R₂C=O (Aldehyde/Ketone) | α,β-Unsaturated Ester (after dehydration) |

Heterocycle Annulation and Ring-Expansion Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a modifiable side chain, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Synthesis of Oxazolo[5,4-d]pyrimidines: This class of fused heterocycles, considered purine (B94841) analogues, can be constructed from 5-aminooxazole-4-carboxylate derivatives. researchgate.net The general strategy involves the reaction of the C2-amino group and the side-chain functionality with a reagent that provides the missing atoms for the new pyrimidine (B1678525) ring. For example, after conversion of the ester to a carboxamide, reaction with triethyl orthoformate followed by treatment with an amine can lead to the formation of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold. nih.govnih.gov These compounds have garnered interest for their potential biological activities. rsc.org

Synthesis of Imidazo[2,1-b]oxazoles: This bicyclic system can be synthesized via a reaction analogous to the well-known preparation of imidazo[2,1-b]thiazoles from 2-aminothiazoles. researchgate.netmdpi.com The reaction typically involves the condensation of the 2-aminooxazole with an α-haloketone. The initial step is the SN2 reaction of the exocyclic amino group with the α-haloketone, followed by intramolecular cyclization of the endocyclic N3 atom onto the ketone carbonyl, and subsequent dehydration to yield the aromatic imidazo[2,1-b]oxazole ring system.

Transformations to Other Heterocyclic Systems

The oxazole ring itself is not inert and can undergo rearrangement and transformation into other heterocyclic systems under specific conditions.

Conversion of Oxazoles to Imidazoles: One of the most significant transformations is the conversion of an oxazole into an imidazole (B134444) ring. This reaction is typically achieved by heating the oxazole with an amine, often in the presence of an acid catalyst and sometimes under microwave irradiation to accelerate the process. rsc.orgrsc.org The mechanism involves nucleophilic attack of the external amine on the oxazole ring, leading to a ring-opened intermediate which then re-cyclizes to form the thermodynamically more stable imidazole ring. lookchem.com This provides a powerful tool for generating diverse N-substituted imidazoles from a common oxazole precursor. For instance, reacting this compound with various primary amines could potentially yield a library of N-substituted 2-aminoimidazole derivatives. nih.gov

Table 4: Summary of Ring Transformation and Annulation Reactions

| Starting Heterocycle | Reagents | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 2-Aminooxazole | 1. (COCl)₂, Amine2. HC(OEt)₃, R-NH₂ | Oxazolo[5,4-d]pyrimidine | Heterocycle Annulation |

| 2-Aminooxazole | R-COCH₂Br | Imidazo[2,1-b]oxazole | Heterocycle Annulation |

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2 Aminooxazol 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the proton and carbon NMR spectra, including chemical shifts, coupling constants, and signal multiplicities, is not possible without experimental data. Two-dimensional NMR techniques, which are instrumental in confirming the precise connectivity of atoms within a molecule, are also unavailable for review.

Proton (¹H) NMR Spectral Analysis

A predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet and a triplet), the methylene (B1212753) protons of the acetate (B1210297) group (a singlet), the proton on the oxazole (B20620) ring (a singlet), and the protons of the amino group (a broad singlet). However, without experimental data, the exact chemical shifts (ppm) and coupling constants (Hz) cannot be reported.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the oxazole ring, the methylene carbons, and the methyl carbon of the ethyl group. The precise chemical shifts, which are highly sensitive to the local electronic environment, are not available in the literature.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguously assigning the proton and carbon signals and confirming the structural connectivity. An HSQC spectrum would show correlations between directly bonded protons and carbons, while an HMBC spectrum would reveal longer-range correlations (over two to three bonds), confirming the placement of the acetate group at the C4 position of the oxazole ring. This data is not currently available.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula of Ethyl 2-(2-aminooxazol-4-yl)acetate (C₇H₁₀N₂O₃). This experimental verification is a standard procedure in chemical synthesis and characterization but has not been publicly reported for this specific compound.

Fragmentation Pattern Analysis

The analysis of the fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely involve the loss of the ethoxy group from the ester, the cleavage of the acetate side chain, and the fragmentation of the oxazole ring. A detailed analysis of these fragments and their relative abundances is contingent on the availability of experimental mass spectral data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the amino group, the ester group, and the oxazole ring.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The ester carbonyl (C=O) group exhibits a strong absorption band around 1735-1750 cm⁻¹. The carbon-oxygen single bond (C-O) of the ester and the ether linkage within the oxazole ring produce stretching bands in the 1000-1300 cm⁻¹ range. The oxazole ring itself contributes to a series of characteristic vibrations, including C=N stretching, which is typically observed in the 1610-1680 cm⁻¹ region. nih.govrdd.edu.iq

The table below summarizes the expected IR absorption frequencies for the principal functional groups in this compound.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amino (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Oxazole (C=N) | Stretch | 1610 - 1680 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

This table is generated based on typical values for these functional groups and may vary slightly based on the specific molecular environment and sample preparation.

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of a compound's solid-state structure. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as thiazole (B1198619) and pyrazole (B372694) derivatives, allows for an informed projection of its structural parameters. nih.govresearchgate.netnih.govdoaj.org

It is anticipated that this compound would crystallize in a common system such as monoclinic or triclinic. The analysis would reveal key bond lengths, bond angles, and torsion angles, confirming the planarity of the oxazole ring and the conformation of the ethyl acetate side chain. Intermolecular interactions, particularly hydrogen bonding involving the amino group and the ester oxygen, would be crucial in dictating the crystal packing arrangement. researchgate.netmdpi.com

The table below outlines the type of parameters that would be determined from an X-ray crystallographic study.

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Triclinic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | Provides the size of the repeating unit. |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | Defines the shape of the unit cell. |

| Z | The number of molecules per unit cell. | Indicates the packing density. |

| Bond Lengths & Angles | Precise distances and angles between atoms. | Confirms connectivity and geometry. |

| Hydrogen Bonding | Identification of intermolecular H-bonds. | Explains the crystal packing forces. |

This table represents the data that would be obtained from a single-crystal X-ray diffraction experiment.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is routinely employed to assess the purity of synthesized chemical compounds like this compound. For many pharmaceutical intermediates and research chemicals, a purity of ≥95% is often required. avantorsciences.comvwr.com

The method typically involves a reversed-phase column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, which for an oxazole derivative would likely be in the 220-300 nm range. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. avantorsciences.com

The following table details a representative set of HPLC conditions for the purity analysis of a similar heterocyclic compound.

| HPLC Parameter | Typical Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with a modifier (e.g., formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Purity Specification | ≥95% area |

This table provides an example of typical HPLC parameters; specific conditions would be optimized for this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2 2 Aminooxazol 4 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, grounded in quantum mechanics, allow for the detailed examination of molecular orbitals and charge distributions, which are key determinants of chemical behavior. For oxazole (B20620) derivatives, these calculations can elucidate their stability, reactivity, and potential as pharmacophores or functional materials. irjweb.comsemanticscholar.org

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic ground state of a molecule. For Ethyl 2-(2-aminooxazol-4-yl)acetate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the geometry that corresponds to the lowest energy. irjweb.com

This process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to minimize the energy, thereby refining the bond lengths, bond angles, and dihedral angles. The result is a precise, low-energy conformation of the molecule. The optimized geometry of an oxazole derivative, for instance, reveals the planarity of the ring system and the orientation of the ethyl acetate (B1210297) side chain. irjweb.com These structural parameters are critical as they influence how the molecule interacts with other molecules or biological targets.

An exploration of the energy landscape can also identify various stable conformers and the transition states that connect them, providing a comprehensive picture of the molecule's conformational flexibility.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom Connections | Illustrative Value (Å or Degrees) |

| Bond Length | C=O (ester) | ~ 1.21 Å |

| Bond Length | C-O (ester) | ~ 1.34 Å |

| Bond Length | N-C (amino) | ~ 1.36 Å |

| Bond Angle | O-C-C (acetate) | ~ 109.5° |

| Bond Angle | C-N-C (oxazole) | ~ 114.0° |

| Dihedral Angle | C-C-O-C (ethyl) | ~ 180° (trans) or ~0° (cis) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic functional groups. Actual values would be determined by specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. irjweb.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. irjweb.com For this compound, mapping the spatial distribution of the HOMO and LUMO would show which parts of the molecule are most involved in electron donation and acceptance. Typically, in such heteroaromatic systems, the HOMO is distributed over the electron-rich amino group and the oxazole ring, while the LUMO may be localized on the electron-withdrawing acetate group and parts of the ring.

Table 2: Illustrative Frontier Orbital Data for this compound

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

Note: These energy values are hypothetical and serve to illustrate the concepts of HOMO, LUMO, and energy gap analysis.

Natural Bond Orbital (NBO) Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It goes beyond simple atomic charge models by describing charge in terms of localized bonds and lone pairs, offering a more intuitive chemical perspective. This method helps to quantify the delocalization of electron density and the nature of bonding interactions.

For this compound, NBO analysis would calculate the partial charges on each atom, revealing the electrophilic and nucleophilic sites. For example, the nitrogen atom of the amino group and the oxygen atoms are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon of the ester group would likely have a significant positive charge, marking it as an electrophilic center susceptible to nucleophilic attack. This analysis provides a quantitative basis for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities in a more realistic, explicitly solvated environment.

For this compound, an MD simulation would reveal the flexibility of the ethyl acetate side chain, including the rotation around its single bonds. This analysis is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a protein or to interact with other molecules in solution. The simulation trajectories can be analyzed to identify the most populated conformational states and the energetic barriers between them, providing a dynamic view that complements the static picture from DFT.

In Silico Prediction of Chemical Reactivity Indices

Key reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment.

By calculating these indices for this compound, a quantitative prediction of its reactivity profile can be established, allowing for comparison with other related compounds.

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer. |

| Softness (S) | 1 / (2η) | Ease of polarization. |

| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons. |

Note: The calculation of these indices depends on the HOMO and LUMO energies obtained from quantum chemical calculations.

Spectroscopic Property Prediction and Validation (e.g., Vibrational Frequencies)

A powerful application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and NMR chemical shifts. These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model and the determined molecular structure.

For this compound, DFT calculations can compute the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency. Comparing the calculated IR spectrum with an experimentally measured one helps confirm the synthesized structure. Discrepancies between theoretical and experimental spectra, after applying a suitable scaling factor to the calculated frequencies, can point to specific intermolecular interactions (like hydrogen bonding) in the experimental sample that are not fully captured in the gas-phase or implicit solvent calculation.

Theoretical Mechanistic Studies of Synthetic Pathways and Reactions

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, theoretical investigations into the formation of the core 2-aminooxazole ring provide significant insights. These studies, often employing Density Functional Theory (DFT), allow for the exploration of reaction pathways, transition states, and the influence of catalysts and reaction conditions on the formation of this key heterocyclic motif.

A common and plausible route for the synthesis of this compound is a variation of the Hantzsch thiazole (B1198619) synthesis, where urea (B33335) is used in place of thiourea (B124793) to form the oxazole ring. This reaction would involve the condensation of an appropriate γ-halo-β-ketoester, such as ethyl 4-chloroacetoacetate, with urea.

Theoretical studies on the analogous formation of the basic 2-aminooxazole ring from simpler precursors, such as the reaction of glycoaldehyde with cyanamide, have elucidated the fundamental steps of the cyclization process. These studies reveal a multi-step mechanism that includes the initial formation of a carbinolamine intermediate, followed by cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Mechanistic Insights from Computational Models

The theoretical investigation of the phosphate-catalyzed formation of 2-aminooxazole, for instance, has shown that the catalyst is crucial not only for the cyclization and water-elimination steps but also for the initial nucleophilic attack leading to the carbinolamine intermediate. The calculations suggest concurrent reaction channels for the cyclization and dehydration steps, both of which are significantly influenced by the presence of the phosphate (B84403) catalyst.

These theoretical findings can be extrapolated to understand the synthesis of more complex derivatives like this compound. In a Hantzsch-type synthesis, the reaction would proceed through similar fundamental steps:

Nucleophilic Attack: The initial step is the nucleophilic attack of a nitrogen atom from urea on the carbonyl carbon of the γ-halo-β-ketoester.

Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

Cyclization: An intramolecular nucleophilic substitution then occurs, where the other nitrogen atom of the urea derivative attacks the carbon bearing the halogen, leading to the formation of the five-membered ring.

Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic 2-aminooxazole ring.

Computational studies can be instrumental in determining the precise energy profiles of these steps, identifying the structures of transition states, and predicting the influence of substituents and reaction conditions on the reaction rate and yield.

Data from Theoretical Studies on 2-Aminooxazole Formation

The following table summarizes key findings from theoretical studies on the mechanism of 2-aminooxazole formation, which can be considered analogous to the formation of the core structure of this compound.

| Reaction Step | Key Findings from Theoretical Studies | Catalyst Influence |

| Carbinolamine Formation | The initial nucleophilic addition of the amino group to the carbonyl. | Phosphate catalysis is shown to be indispensable in lowering the activation energy for this initial step. |

| Cyclization | Intramolecular reaction to form the five-membered ring. | Concurrent reaction channels are suggested, with catalytic phosphate ions playing a role in proton transfer. |

| Water Elimination | Dehydration to form the aromatic oxazole ring. | Phosphate catalysis is crucial for this step, facilitating the proton transfers required for water to act as a leaving group. |

It is important to note that while these theoretical studies provide a robust framework for understanding the synthesis of this compound, dedicated computational investigations on this specific molecule would be necessary to fully elucidate the nuances of its synthetic pathways and reaction mechanisms.

Applications of Ethyl 2 2 Aminooxazol 4 Yl Acetate As a Versatile Synthetic Intermediate

Role in the Construction of Fused Heterocyclic Architectures

The unique structure of Ethyl 2-(2-aminooxazol-4-yl)acetate, with its reactive amino group and the acetic acid ethyl ester side chain, makes it an ideal starting material for the synthesis of complex fused heterocyclic systems. The amino group can act as a nucleophile, while the ester group can participate in cyclization reactions, leading to the formation of new rings fused to the initial oxazole (B20620) core.

Research has demonstrated the utility of the 2-aminooxazole moiety in building larger, polycyclic molecules. For instance, synthetic protocols have been developed that utilize 2-aminooxazole derivatives to create fused systems like (2-aminooxazol-4-yl)isoxazoles. nih.gov This is achieved through multi-step reactions that can involve condensation with reagents like urea (B33335), followed by cycloaddition reactions. nih.gov The general strategy often involves converting the ester group or reacting the amino group to link with another cyclic precursor, ultimately leading to a fused architecture.

Furthermore, related acetate (B1210297) derivatives are widely used as synthons for a variety of heterocyclic systems, including thiadiazoles, triazoles, and quinazolinones. mdpi.comnih.gov These syntheses often proceed through the formation of an intermediate, such as a hydrazide or a thiosemicarbazide (B42300) from the acetate moiety, which then undergoes intramolecular cyclization to yield the desired fused ring system. mdpi.com This highlights the potential reaction pathways available for this compound in creating diverse and complex heterocyclic structures.

| Fused System Example | Precursor Type | Reaction Type |

| (2-Aminooxazol-4-yl)isoxazole | 2-Aminooxazole derivative | Condensation, Cycloaddition nih.gov |

| 1,2,4-Triazole | Pyridylacetate derivative | Hydrazide formation, Cyclization mdpi.com |

| 1,3,4-Thiadiazole | Pyridylacetate derivative | Thiosemicarbazide formation, Cyclization mdpi.com |

| Fused Quinazolinone | Mercapto-quinazolinone | S-alkylation with ethyl chloroacetate (B1199739) nih.gov |

Precursor for Advanced Medicinal Chemistry Scaffolds

This compound serves as a crucial building block for the development of advanced scaffolds in medicinal chemistry. cymitquimica.com Its inherent structure is a valuable template for creating novel molecules with potential therapeutic applications. The oxazole ring is a key feature in various biologically active natural products and pharmaceuticals. nih.gov

The compound's utility is demonstrated in its application for synthesizing inhibitors of bacterial enzymes, which are critical targets for new antibacterial agents. For example, derivatives of 2-aminooxazole have been used to create substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which have been investigated as inhibitors of bacterial serine acetyltransferase. nih.gov This work underscores the role of the 2-aminooxazole scaffold in generating molecules with specific biological functions.

The versatility of such precursors is further highlighted by the synthesis of related compounds for different therapeutic targets. For instance, a similar building block, ethyl 2-(4-aminophenoxy) acetate, has been used as a precursor for creating dual activators for glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ), which are targets for hypoglycemic agents. mdpi.comresearchgate.net This demonstrates a common strategy in drug discovery where a central scaffold is systematically modified to develop potent and selective therapeutic agents. The functional groups on this compound provide the necessary handles for such modifications, making it a valuable starting point for generating libraries of compounds for biological screening. cymitquimica.com

Utility in Material Science Applications (e.g., ligands in catalysis, polymer additives)

In the realm of material science, the potential of this compound is rooted in the chemical properties of its heterocyclic core and functional groups. The oxazole moiety, with its nitrogen and oxygen atoms, suggests potential for coordination chemistry. cymitquimica.com The ability to chelate or bind to metal ions makes such compounds candidates for use as ligands in catalysis. The thiazole (B1198619) analog, Ethyl 2-(2-aminothiazol-4-yl)acetate, is noted for its strong coordination ability due to the presence of nitrogen and oxygen coordination atoms, and it has been used to synthesize metal complexes. sigmaaldrich.com This suggests a similar potential for the oxazole derivative in forming stable complexes with various metals, which could have applications in catalytic processes.

Furthermore, heterocyclic compounds are sometimes explored for the creation of novel materials like polymers and specialized coatings. The thiazole analog, for example, is investigated for its use in developing polymers with enhanced properties such as improved durability. chemimpex.com The presence of reactive sites on this compound—specifically the amino group—allows for its potential incorporation into polymer chains as an additive or monomer. This could impart specific properties to the resulting material, such as altered thermal stability, conductivity, or affinity for other substances. While direct applications in material science are still an emerging area of study for this specific compound, its structural features make it a person of interest for further research. cymitquimica.com

Derivatization for Prodrug Design

Prodrug design is a critical strategy in pharmaceutical development to overcome obstacles such as low oral absorption, poor stability, or lack of site-specific delivery. nih.gov Prodrugs are inactive derivatives of a drug molecule that, after administration, are converted into the active parent drug within the body. nih.gov this compound possesses functional groups that are highly amenable to derivatization for creating prodrugs.

The two primary handles for modification on this molecule are the ethyl ester and the amino group.

Ester Group Modification: The ethyl ester itself can be considered a classic prodrug moiety. Carboxylic acid drugs are often esterified to increase their lipophilicity, which can enhance their ability to cross cell membranes via passive diffusion. nih.gov Once absorbed, these esters are typically hydrolyzed by esterase enzymes in the body to release the active carboxylic acid.

Amino Group Modification: The 2-amino group can be temporarily masked or modified. For example, it can be converted into an amide. In one prodrug strategy for cancer therapy, an amide bond to a glutamic acid residue was used to mask the activating effect of a carboxylic acid on an alkylating agent. nih.gov This amide bond was designed to be cleaved by a specific enzyme targeted to a tumor site, releasing the active drug locally. nih.gov Similarly, the amino group of this compound could be acylated or otherwise modified to create a prodrug that releases the parent amine upon enzymatic or chemical cleavage in a desired physiological environment.

By strategically modifying these functional groups, derivatives of this compound could be designed to have improved pharmacokinetic properties, leading to more effective and targeted therapeutic outcomes.

Concluding Remarks and Future Research Perspectives on Ethyl 2 2 Aminooxazol 4 Yl Acetate

Summary of Current Research Landscape

The current body of scientific literature indicates that Ethyl 2-(2-aminooxazol-4-yl)acetate is predominantly utilized as a synthetic intermediate or a structural motif within more complex molecules rather than a standalone agent with extensively studied biological or chemical properties. Research has largely focused on the broader class of 2-aminooxazoles, which are recognized as "privileged structures" in medicinal chemistry.

The 2-aminooxazole scaffold is frequently investigated as a bioisostere of the more ubiquitous 2-aminothiazole (B372263) nucleus. nih.govacs.org This interest stems from the potential for the oxazole (B20620) ring to offer advantages over its thiazole (B1198619) counterpart, such as a different metabolic profile due to the absence of an oxidizable sulfur atom and potentially improved solubility. nih.govacs.org Despite this, the 2-aminooxazole scaffold remains significantly less explored than the 2-aminothiazole. nih.govscispace.com

Research efforts in this area have primarily centered on the synthesis of N-substituted and 4,5-disubstituted 2-aminooxazoles for various therapeutic targets, most notably as antimicrobial agents. nih.govwikipedia.org For instance, studies have detailed the synthesis of N-aryl-2-aminooxazoles as potent antitubercular agents, demonstrating that the 2-aminooxazole core can effectively replace the 2-aminothiazole without loss of activity, thus validating its role as a bioisostere. nih.govacs.org However, dedicated studies on the 4-yl-acetate substitution pattern are scarce. The compound's utility is inferred from its structural similarity to key intermediates used in the synthesis of pharmaceuticals and biologically active probes.

Table 1: Physicochemical Properties of this compound and Its Analogs

| Property | This compound | Ethyl 2-(2-aminothiazol-4-yl)acetate sigmaaldrich.comnih.gov | Ethyl 2-aminooxazole-4-carboxylate sigmaaldrich.com |

| Molecular Formula | C₇H₁₀N₂O₃ | C₇H₁₀N₂O₂S | C₆H₈N₂O₃ |

| Molecular Weight | 170.17 g/mol | 186.23 g/mol | 156.14 g/mol |

| CAS Number | Not available | 53266-94-7 | 177760-52-0 |

| Predicted ClogP | ~0.3 | ~0.8 | ~0.5 |

| Functional Groups | Primary Amine, Ester, Oxazole | Primary Amine, Ester, Thiazole | Primary Amine, Ester, Oxazole |

Note: Properties for this compound are estimated as specific experimental data is not widely available.

Identification of Knowledge Gaps and Untapped Research Avenues

The primary knowledge gap concerning this compound is the profound lack of dedicated research into its fundamental chemical and biological properties. The existing literature treats it as a hypothetical or transient intermediate, leaving its intrinsic characteristics largely uncharacterized.

Key Knowledge Gaps:

Validated Synthetic Routes: While syntheses for other 2-aminooxazoles are known, optimized and scalable protocols specifically for this compound have not been reported. The standard Hantzsch synthesis, effective for the thiazole analogue, is reportedly ineffective for producing 2-aminooxazoles from N-substituted ureas. acs.org

Reactivity Profile: A systematic study of the compound's reactivity is absent. Understanding how the interplay between the 2-amino group, the oxazole ring, and the 4-acetate side chain influences its chemical behavior is crucial for its application as a building block.

Biological Activity: There is no published data on the intrinsic biological activity of this compound. Given that the 2-aminooxazole scaffold is known to possess antimicrobial and anti-inflammatory properties, this is a significant untapped area of investigation. wikipedia.orgacs.orgresearchgate.net

Untapped Research Avenues:

Screening as a Bioactive Agent: The compound should be systematically screened for a range of biological activities, including as an antibacterial, antifungal, and anti-inflammatory agent, to assess its standalone therapeutic potential.

Versatile Synthetic Intermediate: The presence of two distinct functional handles—the primary amine and the ester group—makes it an ideal starting point for the generation of compound libraries through parallel synthesis.

Development of Novel Derivatives: The ethyl acetate (B1210297) moiety can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for creating a wide array of amide derivatives. The amino group can be acylated, alkylated, or used to form ureas and guanidines, opening up diverse chemical space.

Projections for Future Synthetic Methodologies and Chemical Transformations

Future research will likely focus on developing efficient and modern synthetic routes to this compound and its derivatives, moving beyond classical methods.

Future Synthetic Methodologies:

Modernizing Classical Routes: The traditional synthesis would involve the cyclization of an appropriate α-haloketone (e.g., ethyl 4-halo-3-oxobutanoate) with urea (B33335) or a urea equivalent. researchgate.net Future work could optimize this process using microwave-assisted heating to shorten reaction times and improve yields. nih.gov

Palladium-Catalyzed Cross-Coupling: For derivatization, the Buchwald-Hartwig amination protocol, which has been successfully used for N-arylation of other 2-aminooxazoles, could be applied to synthesize a wide range of N-substituted derivatives. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for constructing heterocyclic rings and could be explored for the synthesis of the 2-aminooxazole core. scispace.com

C-H Functionalization: Advanced C-H functionalization strategies could be employed to directly attach substituents to the oxazole ring, bypassing the need for pre-functionalized starting materials. scilit.comresearchgate.net

Key Chemical Transformations:

N-Functionalization: The 2-amino group is a prime site for modification. Future work will undoubtedly explore its reaction with various electrophiles (acyl chlorides, isocyanates, sulfonyl chlorides) to generate diverse libraries of amides, ureas, and sulfonamides.

Side-Chain Modification: The ester can be hydrolyzed to the carboxylic acid. This acid is a versatile precursor for amides, which are prevalent in pharmaceuticals. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

Formation of Fused Systems: The bifunctional nature of the molecule could be exploited to construct fused heterocyclic systems, further expanding its chemical diversity.

Potential for Exploration in New Chemical Space

This compound is a gateway to a largely unexplored region of chemical space. Its strategic functionalization can lead to novel molecular architectures with significant potential in drug discovery and materials science.

Bioisosteric Replacement: The compound is an ideal starting point for creating direct bioisosteres of known 2-aminothiazole-4-yl-acetate-containing drugs and clinical candidates. This strategy could lead to compounds with improved pharmacokinetic profiles, such as enhanced metabolic stability or altered solubility, while retaining the desired biological activity. nih.govacs.org

Library Synthesis for High-Throughput Screening: By leveraging the orthogonal reactivity of the amino and ester groups, large libraries of compounds can be synthesized. For example, the ester can be converted to a hydrazide, which is a key intermediate for synthesizing other five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. tubitak.gov.tr This would rapidly expand the structural diversity accessible from a single, common intermediate.

Development of Covalent Probes: The 2-aminooxazole nucleus, when appropriately substituted, could be developed into covalent inhibitors or chemical probes for biological targets, analogous to related heterocyclic systems.

Table 2: Potential Derivatization Pathways for this compound

| Reaction Site | Reagent/Condition | Resulting Compound Class | Potential Application |

| 2-Amino Group | Acyl Halides / Anhydrides | N-Acyl-2-aminooxazoles | Bioactive Amides |

| 2-Amino Group | Aryl Boronic Acids (Buchwald-Hartwig) | N-Aryl-2-aminooxazoles | Antitubercular, Kinase Inhibitors |

| 2-Amino Group | Isocyanates / Isothiocyanates | 2-Oxazolyl Ureas / Thioureas | Antimicrobial Agents |

| Ester Group | LiOH / H₂O then H₃O⁺ | 2-(2-Aminooxazol-4-yl)acetic acid | Intermediate for Amide Synthesis |

| Ester Group | Hydrazine Hydrate (NH₂NH₂) | 2-(2-Aminooxazol-4-yl)acetohydrazide | Precursor to Triazoles, Oxadiazoles |

| Ester Group | LiAlH₄ or NaBH₄ | 2-(2-Aminooxazol-4-yl)ethanol | Diversification via the Alcohol |

Q & A

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodology : Combine chromatographic methods (GC-MS for volatile impurities, HPLC for non-volatile residues) with spectroscopic validation. GC-MS analysis of ethyl acetate extracts can identify co-eluting metabolites or degradation products . For quantitative purity, use elemental analysis and compare results to theoretical values .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in derivatives of this compound?

- Methodology : SHELXL refines crystal structures using high-resolution diffraction data. Input experimental parameters (Laue group, elemental composition) into SHELXT for automated space-group determination. For challenging cases (e.g., twinned crystals), employ iterative refinement with restraints on bond lengths and angles .

- Example : In a recent study, SHELXL resolved torsional angles (e.g., C7–C8–H8 = 120.2°) in structurally related coumarin derivatives .

Q. What computational strategies predict the electronic properties of this compound?

- Methodology : Density-functional theory (DFT) with the Colle-Salvetti correlation-energy formula calculates molecular orbitals and electron density distributions. Use gradient expansions for local kinetic-energy density to improve accuracy. Validate results against experimental spectroscopic data (e.g., UV-Vis absorption bands) .

Q. How can researchers address discrepancies in reactivity between theoretical models and experimental results?

- Methodology : Perform contradiction analysis by cross-verifying computational parameters (e.g., basis set selection in DFT) with experimental conditions (solvent effects, temperature). For example, if predicted reaction intermediates are unstable, use stopped-flow NMR or time-resolved IR to capture transient species .

Q. What protocols enable the identification of bioactive metabolites in ethyl acetate extracts containing this compound?

- Methodology : Combine preparative TLC (silica gel GF254) with GC-MS profiling. For antifungal or antioxidant activity, use bioautography assays on TLC plates or DPPH radical scavenging tests. Match retention indices and mass spectra to databases like NIST .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

| Parameter | Value/Technique | Reference |

|---|---|---|

| Reactants | Benzothioamide, Ethyl 4-bromo-3-oxobutanoate | |

| Solvent | Absolute ethanol | |

| Reaction Time | 1 hour reflux | |

| Purification | Ether extraction, Na₂SO₄ drying | |

| Purity Validation | Microanalysis, NMR/IR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.